(2-Bromo-6-nitrophenyl)methanol
Overview
Description
“(2-Bromo-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6BrNO3 . It is a solid substance and has a molecular weight of 232.03 .
Synthesis Analysis
The synthesis of “(2-Bromo-6-nitrophenyl)methanol” involves the use of potassium hydroxide in N,N-dimethylacetamide at 20°C . The reaction conditions involve the addition of potassium hydroxide to a stirring solution of 1-bromo-2-methyl-3-nitrobenzene and paraformaldehyde in N,N-dimethylacetamide .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-nitrophenyl)methanol” is characterized by the presence of a bromo group at the 2nd position and a nitro group at the 6th position of the phenyl ring . The InChI code for this compound is 1S/C7H6BrNO3/c8-6-2-1-3-7 (9 (11)12)5 (6)4-10/h1-3,10H,4H2 .
Physical And Chemical Properties Analysis
“(2-Bromo-6-nitrophenyl)methanol” is a solid substance . It has a molecular weight of 232.03 . The compound’s InChI code is 1S/C7H6BrNO3/c8-6-2-1-3-7 (9 (11)12)5 (6)4-10/h1-3,10H,4H2 .
Scientific Research Applications
Inhibitors of PqsD in Pseudomonas aeruginosa
Studies have shown that derivatives of (2-nitrophenyl)methanol, which include (2-Bromo-6-nitrophenyl)methanol, act as inhibitors of PqsD, a key enzyme in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This application is particularly promising in the development of new anti-infective strategies.
Anti-biofilm Activity
The anti-biofilm activity of (2-Bromo-6-nitrophenyl)methanol derivatives is of significant interest. By inhibiting the formation of biofilms, these compounds can potentially prevent the development of antibiotic resistance in bacterial colonies .
Fluorescent Probes
The structure of (2-Bromo-6-nitrophenyl)methanol allows for the design of fluorescent probes. These probes can be used in biological imaging to track cellular processes or the presence of specific molecules within cells .
Safety and Hazards
The safety information for “(2-Bromo-6-nitrophenyl)methanol” indicates that it is a substance that requires caution during handling . The compound has been assigned the GHS07 pictogram, and the signal word “Warning” has been applied to it . The hazard statement H302 has been assigned to this compound, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(2-bromo-6-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLXWADSIGOEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593831 | |
Record name | (2-Bromo-6-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-nitrophenyl)methanol | |
CAS RN |
861106-91-4 | |
Record name | (2-Bromo-6-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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